

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzophenone

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Compound of Interest

Compound Name:	2-Fluoro-3-(trifluoromethyl)benzophenone
Cat. No.:	B1302124

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CAS Number: 207853-70-1

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Executive Summary

This technical guide provides a comprehensive overview of **2-Fluoro-3-(trifluoromethyl)benzophenone**, a fluorinated aromatic ketone of significant interest to the pharmaceutical and chemical research sectors. While specific literature detailing the synthesis and applications of this exact molecule is sparse, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer valuable insights for researchers, scientists, and drug development professionals. The strategic placement of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings imparts unique electronic properties that make this compound a potentially valuable building block in modern medicinal chemistry.^{[1][2][3]} This guide will detail plausible synthetic routes, predict physicochemical and spectroscopic characteristics, and discuss potential applications, providing a foundational resource for scientists working with this and related fluorinated scaffolds.

Introduction: The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.^[1] The trifluoromethyl ($-CF_3$) group, in particular, is a prevalent motif in numerous pharmaceuticals due to its profound effects on a molecule's physicochemical and biological properties.^[3] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.^[3] The additional presence of a fluorine atom, as in **2-Fluoro-3-(trifluoromethyl)benzophenone**, can further modulate these properties, offering a nuanced tool for fine-tuning the pharmacokinetic and pharmacodynamic profile of a drug candidate.^{[1][2]} The benzophenone core itself is a ubiquitous scaffold found in many bioactive natural products and commercial drugs, recognized for its role in protein-ligand interactions.^{[1][3]} This unique combination of a proven pharmacophore with strategic fluorine and trifluoromethyl substitution positions **2-Fluoro-3-(trifluoromethyl)benzophenone** as a high-value intermediate for the synthesis of novel therapeutics.

Physicochemical and Safety Data

A summary of the known and predicted physicochemical properties of **2-Fluoro-3-(trifluoromethyl)benzophenone** is presented below.

Property	Value	Source
CAS Number	207853-70-1	N/A
Molecular Formula	$C_{14}H_8F_4O$	N/A
Molecular Weight	268.21 g/mol	N/A
Appearance	Light yellow liquid	N/A
Density	1.32 g/mL at 25 °C	N/A
Boiling Point	290 °C (lit.)	N/A
Refractive Index	$n_{20/D}$ 1.526 (lit.)	N/A

Safety Information: Based on available safety data sheets for this and structurally similar compounds, **2-Fluoro-3-(trifluoromethyl)benzophenone** is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as

gloves, safety goggles, and a lab coat, are required when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Synthetic Methodologies

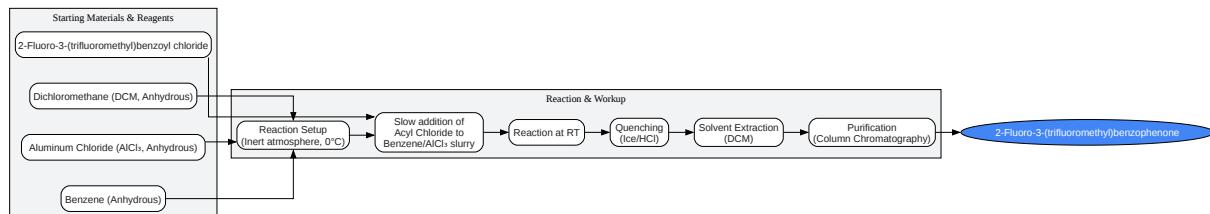
While a specific, peer-reviewed synthesis for **2-Fluoro-3-(trifluoromethyl)benzophenone** is not readily available in the public domain, its structure lends itself to well-established synthetic strategies for diaryl ketones. Below are two robust and plausible protocols for its preparation.

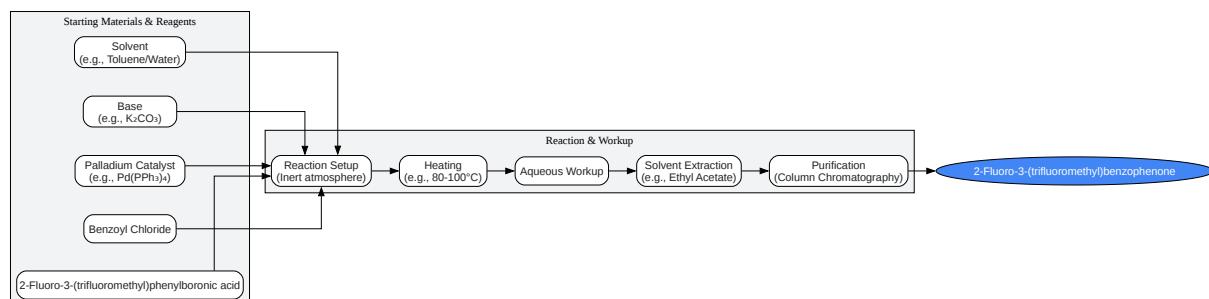
Method 1: Friedel-Crafts Acylation

This is the most direct and classical approach for the synthesis of benzophenones. The reaction involves the electrophilic acylation of benzene with a suitable benzoyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl_3).^{[4][5][6]}
^[7]

Reaction Principle: The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic π -system of the benzene ring, followed by deprotonation to restore aromaticity and yield the final ketone product. The electron-withdrawing nature of the carbonyl group in the product deactivates the ring, effectively preventing polyacylation.^[8]

Plausible Starting Material: A logical precursor for this reaction is 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS No. 208173-19-7), which is commercially available.



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